tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
tert-Butyl 6-formyl-1-azaspiro[33]heptane-1-carboxylate is a spirocyclic compound with a unique structure that includes a formyl group and a tert-butyl ester
Preparation Methods
The synthesis of tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps. One common method includes the cycloaddition of 1,2-dichloroketene with an azetidine olefin, followed by several functional group transformations to introduce the formyl and tert-butyl ester groups . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form imines or other derivatives.
Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its unique structure makes it a candidate for drug discovery and development, particularly in the design of molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate:
tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate:
tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar structure but with different positioning of the formyl and carboxylate groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
tert-butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(13)6-9(7-12)8-14/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHASNYVIONUZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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